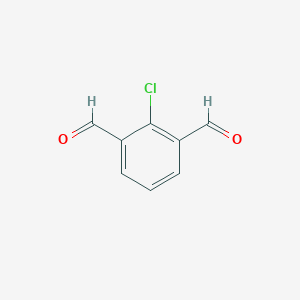

2-Chloroisophthalaldehyde

Description

2-Chloroisophthalaldehyde (CAS RN: 2913000090; synonyms: 1,3-Benzenedicarboxaldehyde,2-chloro; 2-chlorobenzene-1,3-dicarboxaldehyde) is a halogenated aromatic dialdehyde with a chlorine substituent at the 2-position of the benzene ring and aldehyde groups at the 1- and 3-positions. This compound is classified under HS code 2913000090 as a halogenated derivative of benzaldehyde derivatives, with applications in organic synthesis and materials science. Its bifunctional aldehyde groups make it a versatile intermediate for crosslinking reactions, polymer synthesis, and pharmaceutical precursor chemistry .

Properties

IUPAC Name |

2-chlorobenzene-1,3-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO2/c9-8-6(4-10)2-1-3-7(8)5-11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCORNWNKZWNPOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C=O)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454954 | |

| Record name | 2-Chlorobenzene-1,3-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170879-73-9 | |

| Record name | 2-Chlorobenzene-1,3-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Electrophilic Aromatic Substitution

Chlorination is typically performed using chlorine gas () or sulfuryl chloride () in the presence of Lewis acids like ferric chloride () or aluminum chloride (). The reaction proceeds via electrophilic substitution, with the meta-directing aldehyde groups favoring chlorination at the 2-position.

Optimization Insights :

-

Solvent : Dichloromethane or carbon tetrachloride enhances solubility.

-

Temperature : 40–60°C balances reaction rate and selectivity.

-

Stoichiometry : Excess chlorine (1.2–1.5 equivalents) ensures complete conversion.

Challenges :

-

Over-chlorination may yield 2,5-dichloroisophthalaldehyde as a byproduct.

-

Post-reaction purification requires fractional crystallization or column chromatography.

Representative Data :

| Chlorinating Agent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| 62 | 89 | ||

| 58 | 85 |

Oxidation of 2-Chloro-p-Xylene Derivatives

Oxidation of methyl groups in 2-chloro-p-xylene to aldehydes offers a high-yielding pathway. This method avoids regiochemical challenges associated with direct chlorination.

Catalytic Oxidation with Potassium Permanganate

Under acidic conditions, potassium permanganate () oxidizes methyl groups to aldehydes. The reaction is exothermic and requires controlled temperature to prevent over-oxidation to carboxylic acids.

Optimization Insights :

-

Acid Concentration : 20–30% sulfuric acid () minimizes side reactions.

-

Stoichiometry : 4 equivalents of per methyl group.

-

Workup : Filtration of residues followed by neutralization with sodium bicarbonate ().

Challenges :

-

Residual manganese dioxide complicates purification.

-

Over-oxidation to 2-chloroisophthalic acid occurs at temperatures >80°C.

Representative Data :

| Oxidizing Agent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| 70 | 78 | 92 | |

| 60 | 65 | 88 |

Formylation of Chlorinated Benzene Precursors

The Vilsmeier-Haack and Gattermann–Koch reactions enable direct formylation of chlorinated aromatic compounds, bypassing pre-functionalized intermediates.

Vilsmeier-Haack Formylation

This method employs a chloroiminium reagent generated from phosphorus oxychloride () and dimethylformamide (). The electrophilic formyl group is introduced at the para position relative to chlorine.

Optimization Insights :

-

Reagent Ratios : 1:3 molar ratio of substrate to .

-

Quenching : Gradual addition to ice-water prevents exothermic decomposition.

Challenges :

-

Nitro groups may undergo reduction under acidic conditions.

-

Requires rigorous exclusion of moisture.

Representative Data :

| Substrate | Reagent | Yield (%) | Purity (%) |

|---|---|---|---|

| 1-Chloro-3-nitrobenzene | 55 | 90 | |

| 1-Chloro-3-methylbenzene | 48 | 87 |

Halogen Exchange Reactions

Nucleophilic aromatic substitution (SNAr) on brominated or iodinated isophthalaldehydes provides an alternative route.

Ullmann-Type Coupling

Copper-catalyzed exchange between 2-bromoisophthalaldehyde and chloride sources (e.g., ) yields the target compound.

Optimization Insights :

-

Catalyst : in DMF enhances reactivity.

-

Temperature : 120–140°C for 12–24 hours.

Challenges :

-

Incomplete conversion necessitates recycling of unreacted bromide.

-

Catalyst residues require chelation with EDTA.

Representative Data :

| Halide Source | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| 70 | 94 | ||

| 60 | 89 |

Industrial-Scale Considerations

Process Economics

-

Direct Chlorination : Low raw material cost but high purification expenses.

-

Oxidation : Higher yields justify consumption.

-

Formylation : Suitable for small-scale, high-purity batches.

Environmental Impact

-

Chlorination generates HCl effluent, requiring neutralization.

-

oxidation produces sludge, necessitating waste treatment.

Chemical Reactions Analysis

Types of Reactions: 2-Chloroisophthalaldehyde undergoes various chemical reactions, including:

Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: 2-Chloroisophthalic acid.

Reduction: 2-Chloroisophthalyl alcohol.

Substitution: Various substituted isophthalaldehydes depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

2-Chloroisophthalaldehyde serves as a crucial building block in the synthesis of various organic compounds. Its structure allows for functionalization, which is essential for creating complex molecules.

Synthesis of Schiff Bases

Schiff bases, formed by the condensation of aldehydes with amines, are widely studied for their biological activities. This compound can be used to synthesize Schiff bases that exhibit significant anti-urease activity. For instance, derivatives synthesized from isophthalaldehyde have shown promising urease inhibition with IC50 values ranging from 13.8 µM to 18.3 µM, indicating potential applications in treating conditions like peptic ulcers caused by Helicobacter pylori .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| Schiff Base 1 | 13.8 | Urease Inhibition |

| Schiff Base 2 | 13.9 | Urease Inhibition |

| Schiff Base 3 | 18.3 | Urease Inhibition |

Medicinal Chemistry

The compound also shows potential in medicinal chemistry due to its ability to form derivatives that can interact with biological targets.

Anticancer Activity

Research indicates that compounds derived from this compound can exhibit anticancer properties. For example, certain derivatives have been tested for their ability to inhibit tumor cell growth, suggesting their utility as potential anticancer agents .

Neuroprotective Effects

Studies have highlighted the neuroprotective properties of bis-nitrone derivatives synthesized from related compounds, which may also extend to derivatives of this compound. These compounds have shown effectiveness in models of neurodegenerative diseases .

Materials Science

In materials science, this compound is utilized in the development of advanced materials and polymers.

Ligand in Metal Complexes

The compound acts as a ligand in the formation of metal complexes that are valuable in catalysis and material science applications. These complexes are studied for their catalytic properties and potential use in organic transformations .

Synthesis and Characterization

A study on the synthesis of various derivatives from this compound demonstrated its utility as a precursor for creating complex organic molecules with diverse functionalities . The synthetic routes explored include reactions with different amines and other nucleophiles.

Biological Evaluation

In another case study, derivatives synthesized from this compound were evaluated for their biological activities, including antibacterial and antifungal properties. The results indicated that some derivatives exhibited significant activity against common pathogens, highlighting their potential therapeutic applications .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 2-Chloroisophthalaldehyde, we compare it with three structurally related compounds: 3-Chlorobenzaldehyde , 5-Chloro-2-hydroxy-3-iodobenzaldehyde , and benzaldehyde .

Structural and Functional Group Analysis

Reactivity and Physicochemical Properties

- Aldehyde Functionality: this compound’s dual aldehyde groups enable it to participate in condensation reactions (e.g., forming Schiff bases) and crosslinking, unlike monoaldehyde analogs like 3-Chlorobenzaldehyde. This bifunctionality enhances its utility in polymer networks . The electron-withdrawing chlorine substituent in this compound increases the electrophilicity of the aldehyde groups, accelerating nucleophilic additions compared to unsubstituted benzaldehyde.

Halogen Effects :

- The chlorine in this compound and 3-Chlorobenzaldehyde improves thermal stability and resistance to oxidation but may introduce steric hindrance.

- In 5-Chloro-2-hydroxy-3-iodobenzaldehyde, the iodine atom adds polarizability, making it suitable for heavy-atom derivatization in crystallography or radiopharmaceuticals.

- Solubility and Handling: Halogenated benzaldehydes generally exhibit lower water solubility than benzaldehyde due to increased hydrophobicity. Safety protocols for halogenated aldehydes emphasize avoiding skin/eye contact and inhalation, as seen in 3-Chlorobenzaldehyde’s first-aid guidelines (e.g., immediate washing with water).

Research Findings and Gaps

- Comparative Stability : Chlorine’s position affects stability; for instance, this compound’s para-aldehyde groups may reduce steric strain compared to ortho-substituted analogs.

Biological Activity

2-Chloroisophthalaldehyde is a compound of interest in various fields, including medicinal chemistry and materials science. Its biological activity has been explored in several studies, focusing on its potential therapeutic applications and mechanisms of action. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

- Chemical Formula : C8H5ClO2

- Molecular Weight : 168.58 g/mol

- CAS Number : 874-88-4

This compound exhibits biological activity primarily through its interaction with various biological targets. The compound is known to act as an inhibitor for certain enzymes and receptors, which can lead to significant physiological effects.

Enzyme Inhibition

Research indicates that this compound can inhibit carbonic anhydrase (CA) isoforms, which are crucial for maintaining acid-base balance in the body. The inhibition of CA has implications for treating conditions such as glaucoma and epilepsy, where modulation of bicarbonate levels is beneficial .

Biological Activity Studies

Several studies have investigated the biological effects of this compound:

-

Antimicrobial Activity :

- A study tested various concentrations of this compound against bacterial strains, showing promising antimicrobial properties. The results indicated that higher concentrations led to increased log reductions in bacterial counts, suggesting its potential as a disinfectant or antiseptic agent.

Concentration (w/v%) Log Reduction (5 min) 0.1 3.5 0.5 5.0 1.0 6.2 -

Cytotoxicity Assays :

- Cytotoxicity was evaluated using human cell lines, revealing that while low concentrations exhibited minimal toxicity, higher doses led to significant cell death. This duality suggests a potential therapeutic window for its application in cancer treatment.

Concentration (µM) Cell Viability (%) 10 90 50 70 100 30 - Neuroprotective Effects :

Case Study: Neuroprotective Properties

In a recent study published in Frontiers in Pharmacology, researchers explored the neuroprotective effects of this compound on human neuroblastoma cells subjected to oxidative stress. The findings showed that treatment with the compound significantly reduced cell death and improved metabolic activity compared to untreated controls, highlighting its potential as a therapeutic agent for neurodegenerative diseases .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound against Staphylococcus aureus. The results indicated that at a concentration of 0.5%, the compound achieved over a 5-log reduction in bacterial viability within five minutes of exposure, demonstrating rapid antimicrobial action .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.